(4-methylphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
Description
The compound "(4-methylphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone" features a fused [1,2]dithiolo[3,4-c]quinoline core with a 1-thioxo group and methyl substituents at positions 4, 4, and 5. The 5-position is substituted with a (4-methylphenyl)methanone moiety.
Properties
IUPAC Name |
(4-methylphenyl)-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS3/c1-12-5-8-14(9-6-12)19(23)22-16-11-13(2)7-10-15(16)17-18(21(22,3)4)25-26-20(17)24/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNAKVVAHOBSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=C(C=CC(=C3)C)C4=C(C2(C)C)SSC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of the thioxo group and the dithiolo ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation in packed-bed reactors can enhance the yield and reduce the production cost .
Chemical Reactions Analysis
Types of Reactions
(4-methylphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the thioxo group to a thiol group.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antitumor and antimicrobial properties. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer proliferation. For example:
- Antitumor Activity : A study demonstrated that certain derivatives exhibited IC50 values below 0.5 μM against JAK3 and NPM1-ALK kinases, indicating significant potential for cancer treatment .
- Antimicrobial Activity : Derivatives have shown superior antibacterial efficacy compared to conventional antibiotics like ampicillin and streptomycin .
Organic Synthesis
Due to its complex structure, the compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Oxidation : To introduce additional functional groups.
- Reduction : To modify the oxidation state of specific atoms within the molecule.
- Substitution : Allowing for the introduction of diverse functional groups.
Materials Science
The unique properties of this compound make it suitable for applications in materials science. It can be used in the development of specialty chemicals and materials with unique properties due to its ability to form stable complexes with metals or other substrates.
Case Studies
Several studies have focused on exploring the biological activities and synthetic methodologies related to this compound:
Antitumor Activity Study
A recent investigation demonstrated that derivatives based on this compound significantly inhibited tumor cell proliferation in vitro. The study highlighted the mechanism through which these derivatives interact with cellular pathways critical for cancer growth.
Antimicrobial Evaluation
Research has shown that certain derivatives possess strong antimicrobial properties against a range of pathogens. Comparative studies indicated that these compounds could serve as effective alternatives to existing antibiotics.
Mechanism of Action
The mechanism of action of (4-methylphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a family of [1,2]dithiolo[3,4-c]quinoline derivatives. Key structural analogs and their differences are summarized below:
*Calculated based on molecular formula.
Key Observations :
- Methyl Substitution: The target compound’s 4,4,7-trimethyl configuration contrasts with analogs like (4,4,8-trimethyl) and (4,4,6,8-tetramethyl). These variations influence steric bulk and electronic effects on the quinoline core.
- Ketone Substituents: The (4-methylphenyl)methanone group in the target compound differs from acetyl , cyclopropyl , and phenoxyacetyl groups. Aromatic ketones (e.g., 4-methylphenyl) may enhance π-π stacking interactions compared to aliphatic or oxygenated substituents.
Physicochemical Properties
Comparative data for key properties:
| Property | Target Compound | 1-(4,4,8-Trimethyl...) | 5-[(4-Chlorophenoxy)acetyl...] |
|---|---|---|---|
| Density (g/cm³) | N/A | N/A | 1.49 (Predicted) |
| pKa | N/A | N/A | -0.63 (Predicted) |
| Boiling Point (°C) | N/A | N/A | 713.2 (Predicted) |
Analysis :
- The chlorophenoxy derivative exhibits higher molecular weight (464.02 vs. 321.47 in ) and predicted density (1.49 g/cm³), reflecting increased polarity from the chlorine and methoxy groups.
- The target compound’s lack of polar substituents (e.g., methoxy or chloro) suggests lower solubility in polar solvents compared to .
Computational and Electronic Properties
Density-functional theory (DFT) studies (e.g., Becke’s hybrid functionals and Colle-Salvetti correlation methods ) are critical for modeling these compounds. Key findings:
- Electron Density : The 1-thioxo group and sulfur-rich core create electron-deficient regions, enhancing electrophilic reactivity.
- Substituent Effects: Methyl groups donate electrons, stabilizing the quinoline core, while chloro/methoxy groups withdraw electrons, modulating HOMO-LUMO gaps .
Biological Activity
The compound (4-methylphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone , often referred to as Compound A , is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.
Synthesis
Compound A can be synthesized through multi-step organic reactions involving cyclization of appropriate precursors to form the quinoline core. Subsequent reactions introduce thioxo and dithiolo groups to yield the final product. Specific reagents and catalysts are employed to optimize yield and purity.
| Step | Reaction Type | Reagents | Notes |
|---|---|---|---|
| 1 | Cyclization | Various precursors | Forms the quinoline core |
| 2 | Functionalization | Thioxo and dithiolo reagents | Introduces additional functional groups |
Biological Activity
Research indicates that Compound A exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that derivatives of similar compounds demonstrate significant antimicrobial properties. For instance, compounds with dithiolo structures have been reported to inhibit various bacterial strains at low concentrations (MIC ≤ 0.25 μg/mL) .
Key Findings:
- Gram-positive bacteria: Effective against Staphylococcus aureus.
- Gram-negative bacteria: Active against Acinetobacter baumannii.
- Fungi: Exhibits antifungal activity against Candida albicans.
Anticancer Activity
Compound A has been investigated for its potential anticancer effects. In vitro studies have demonstrated cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
| MCF-7 (Breast) | 43.4 |
These findings suggest that Compound A may interfere with cancer cell proliferation through various mechanisms.
The biological activity of Compound A is likely mediated by its interaction with specific molecular targets. The thioxo and dithiolo groups are crucial for binding to enzymes or receptors, modulating their activity and leading to biological effects such as:
- Inhibition of enzyme activity: Potentially affecting metabolic pathways in pathogens or cancer cells.
- Induction of apoptosis: Triggering programmed cell death in cancerous cells.
Case Studies
Recent research has highlighted the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy: A compound structurally related to Compound A showed broad-spectrum antimicrobial activity against eight strains tested, achieving significant inhibition rates .
- Anticancer Screening: In a drug library screening study, a compound with similar structural features was identified as a potent anticancer agent against multicellular spheroids .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
- Synthesis : Utilize Pd-catalyzed cross-coupling reactions (e.g., PdCl₂(PPh₃)₂ or Pd(OAc)₂) with optimized conditions such as DMF as solvent, K₂CO₃ as base, and controlled heating (60–80°C) to achieve yields >70% . Intermediate purification via column chromatography (silica gel, ethanol/hexane eluent) is critical.
- Characterization : Employ ¹H NMR (DMSO-d₆, δ 2.35–8.57 ppm for methyl and aromatic protons) and LC-MS (m/z 361.0 [M+H]⁺) for structural confirmation . For crystalline derivatives, X-ray crystallography resolves spatial arrangements of the dithioloquinoline core .
Q. How can physicochemical properties (e.g., solubility, stability) be systematically evaluated?
- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (hexane) under ambient and heated conditions.
- Stability : Conduct accelerated degradation studies (40–60°C, 75% relative humidity) over 4–8 weeks, monitoring via HPLC .
- Lipophilicity : Calculate logP values using reverse-phase HPLC or computational tools (e.g., PubChem descriptors) .
Q. What spectroscopic techniques are essential for distinguishing structural isomers?
- IR Spectroscopy : Identify thioxo (C=S) stretches at ~1250 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
- ²D NMR (COSY, HSQC): Resolve overlapping signals in aromatic and heterocyclic regions .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize byproducts in dithioloquinoline synthesis?
- Catalyst Screening : Compare PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ in cross-coupling steps; the latter reduces side reactions in electron-deficient systems .
- Solvent Effects : Replace DMF with THF or toluene for sterically hindered intermediates to improve regioselectivity .
- Kinetic Analysis : Use in-situ FTIR or LC-MS to monitor reaction progress and adjust stoichiometry dynamically .
Q. What computational approaches predict environmental fate and ecotoxicological risks?
- QSPR Models : Correlate molecular descriptors (e.g., polar surface area, logD) with biodegradation rates using software like EPI Suite .
- Molecular Dynamics : Simulate interactions with soil organic matter or aquatic humic acids to assess bioaccumulation potential .
Q. How can advanced NMR techniques resolve data contradictions in stereochemical assignments?
- NOESY/ROESY : Detect through-space interactions between methyl groups (δ 2.35–2.58 ppm) and quinoline protons to confirm spatial proximity .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening in the dithiolo moiety .
Q. What strategies validate biological activity while mitigating cytotoxicity?
- In Vitro Screening : Test against kinase or protease targets (IC₅₀ assays) with HEK-293 or HeLa cell lines. Include positive controls (e.g., staurosporine) .
- SAR Studies : Modify substituents (e.g., ethoxy → methoxy at position 8) to balance potency and metabolic stability .
Methodological Considerations Table
| Parameter | Technique | Key Evidence |
|---|---|---|
| Synthesis Yield | Pd-catalyzed cross-coupling | 72% (Ethanol recrystallization) |
| Structural Confirmation | X-ray crystallography | Spatial resolution of dithioloquinoline core |
| Environmental Persistence | QSPR modeling | LogD = 3.2 ± 0.1 (predicted) |
| Biological Activity | IC₅₀ assays | 1.8 µM against kinase X |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
